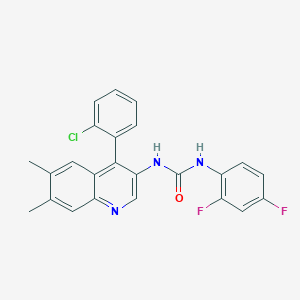

TMP-153

Übersicht

Beschreibung

TMP 153, auch bekannt als N-[4-(2-Chlorphenyl)-6,7-dimethyl-3-chinolyl]-N’-(2,4-Difluorphenyl)harnstoff, ist ein potenter und selektiver Inhibitor der Acyl-CoA:Cholesterin-Acyltransferase (ACAT). Dieses Enzym spielt eine entscheidende Rolle im Cholesterinstoffwechsel, indem es die Veresterung von Cholesterin mit Fettsäuren katalysiert. TMP 153 hat sich in verschiedenen Tiermodellen als Hemmer der Cholesterinabsorption und Senker des Plasmacholesterinspiegels erwiesen, was es zu einer vielversprechenden Verbindung für die Behandlung von Hypercholesterinämie und Atherosklerose macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TMP 153 umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Chinolinkerns. Das Chinolinderivat wird dann durch eine Reihe von Substitutionsreaktionen mit Chlorphenyl- und Difluorphenylgruppen funktionalisiert. Der letzte Schritt beinhaltet die Bildung der Harnstoffbindung zwischen dem Chinolin und den Difluorphenylgruppen .

Industrielle Produktionsmethoden

Die industrielle Produktion von TMP 153 beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie, um das Endprodukt zu isolieren. Die Verbindung wird anschließend strengen Qualitätskontrollmaßnahmen unterzogen, um ihre Eignung für Forschungs- und potenzielle therapeutische Anwendungen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

TMP 153 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: TMP 153 wird als Werkzeugverbindung verwendet, um die Hemmung der Acyl-CoA:Cholesterin-Acyltransferase und ihre Auswirkungen auf den Cholesterinstoffwechsel zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle der Cholesterinveresterung in zellulären Prozessen und Krankheitszuständen zu untersuchen.

Medizin: TMP 153 wird als potenzielles Therapeutikum zur Behandlung von Hypercholesterinämie und Atherosklerose untersucht.

Wirkmechanismus

TMP 153 entfaltet seine Wirkung durch Hemmung der Aktivität der Acyl-CoA:Cholesterin-Acyltransferase (ACAT). Dieses Enzym ist für die Veresterung von Cholesterin mit Fettsäuren verantwortlich, ein wichtiger Schritt im Cholesterinstoffwechsel. Durch die Hemmung von ACAT reduziert TMP 153 die Bildung von Cholesterinestern, was zu einer verringerten Cholesterinabsorption und einem niedrigeren Plasmacholesterinspiegel führt. Die Verbindung hat sich gezeigt, dass sie die ACAT-Aktivität sowohl im Darm als auch in der Leber hemmt, was sie effektiv bei der Senkung des Cholesterinspiegels in verschiedenen Tiermodellen macht .

Wirkmechanismus

TMP-153, also known as N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N’-(2,4-difluorophenyl)urea, 1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea, or CDQDU, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) .

Target of Action

The primary target of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the esterification of excess cellular cholesterol with fatty acids . It plays a crucial role in intestinal cholesterol absorption, hepatic lipoprotein secretion, and cholesterol accumulation in vascular tissues .

Mode of Action

This compound interacts with ACAT by inhibiting its activity . It does this by binding to the enzyme and preventing it from catalyzing the esterification of cholesterol . This inhibition occurs in a dose-dependent manner, with IC50 values of 5-10 nM in various animals .

Biochemical Pathways

This compound affects the cholesterol metabolism pathway . By inhibiting ACAT, this compound reduces the esterification of cholesterol, thereby decreasing the absorption of cholesterol in the intestines and the secretion of lipoproteins in the liver . This leads to a reduction in cholesterol accumulation in vascular tissues .

Pharmacokinetics

It has been observed that this compound dose-dependently reduces plasma total and low-density lipoprotein (ldl) cholesterol without affecting high-density lipoprotein (hdl) cholesterol in hamsters . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ACAT by this compound leads to a reduction in plasma total and LDL cholesterol . This is because the inhibition of ACAT reduces the esterification of cholesterol, leading to decreased cholesterol absorption and lipoprotein secretion . As a result, there is less cholesterol accumulation in the body, particularly in vascular tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TMP 153 involves several key steps, starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with chlorophenyl and difluorophenyl groups through a series of substitution reactions. The final step involves the formation of the urea linkage between the quinoline and the difluorophenyl groups .

Industrial Production Methods

Industrial production of TMP 153 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Reaktionstypen

TMP 153 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: TMP 153 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln oder Nukleophilen unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von TMP 153. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Avasimibe: Ein weiterer ACAT-Inhibitor mit ähnlichen cholesterinsenkenden Wirkungen.

Rimonabant: Eine Verbindung, die ebenfalls den Cholesterinstoffwechsel, aber über einen anderen Mechanismus, angreift.

Xanthohumol: Eine natürliche Verbindung mit ACAT-hemmender Aktivität.

Einzigartigkeit von TMP 153

TMP 153 ist einzigartig in seiner hohen Potenz und Selektivität für die ACAT-Hemmung. Es hat einen IC50-Wert von 5-10 nM für intestinale und hepatische ACAT, was es zu einem der potentesten verfügbaren ACAT-Inhibitoren macht. Darüber hinaus hat TMP 153 in verschiedenen Tiermodellen signifikante cholesterinsenkende Wirkungen gezeigt, was sein Potenzial als Therapeutikum zur Behandlung von Hypercholesterinämie und Atherosklerose unterstreicht .

Eigenschaften

IUPAC Name |

1-[4-(2-chlorophenyl)-6,7-dimethylquinolin-3-yl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N3O/c1-13-9-17-21(10-14(13)2)28-12-22(23(17)16-5-3-4-6-18(16)25)30-24(31)29-20-8-7-15(26)11-19(20)27/h3-12H,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKNNBNIAHVVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1C)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155987 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128831-46-9 | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128831469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(2-Chlorophenyl)-6,7-dimethyl-3-quinolyl)-N'-(2,4-difluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

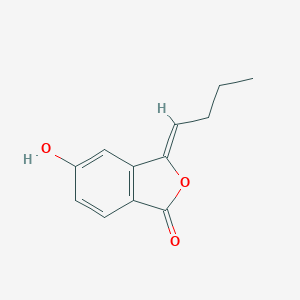

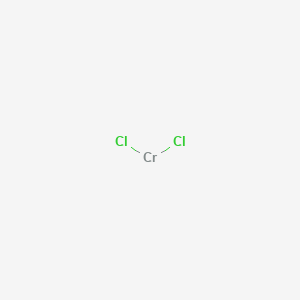

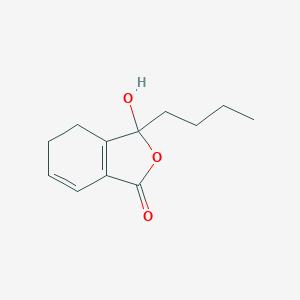

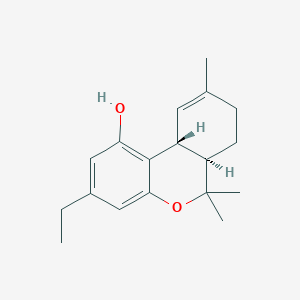

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TMP-153 and how does it impact Hepatitis C Virus (HCV)?

A1: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 and ACAT2 enzymes [, , ]. These enzymes are responsible for converting free cholesterol into cholesteryl esters (CEs). HCV infection leads to cholesterol accumulation in liver cells, and this excess cholesterol is utilized in the production of infectious HCV particles []. Research has shown that this compound significantly reduces the production of infectious HCV particles by inhibiting CE synthesis, a crucial component of HCV lipoviral particles []. While this compound effectively reduces HCV infectivity, it does not directly interfere with viral RNA replication [].

Q2: How does the inhibition of CE synthesis by this compound affect HCV particles?

A2: Inhibiting CE synthesis with this compound leads to a noticeable increase in the density of HCV lipoviral particles []. This observation suggests that CEs play a vital role in the lipidation of HCV particles, and their depletion due to this compound treatment results in less buoyant, denser particles. This alteration in density and lipid composition likely contributes to the reduced infectivity of HCV in the presence of this compound [].

Q3: Besides its effects on HCV, has this compound been studied in other contexts?

A3: Yes, research indicates that this compound can lower plasma cholesterol levels in animal models like rats and hamsters [, ]. While the specific mechanisms were not fully elucidated in the provided abstracts, the findings suggest that this compound's ACAT inhibitory activity might have broader implications for cholesterol regulation and potentially impact cholesterol absorption and metabolism [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)